molecular formula C9H6O2 B12793020 3-Methylidene-1-benzofuran-2-one CAS No. 51493-55-1

3-Methylidene-1-benzofuran-2-one

Katalognummer: B12793020
CAS-Nummer: 51493-55-1
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: LKSYKIHTIDDYJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylidene-1-benzofuran-2-one is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This compound is characterized by the presence of a methylene group attached to the benzofuran ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its interesting chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-benzofuran-2-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For example, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides followed by intramolecular cyclization in the presence of low-valent titanium can yield benzofurans . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylidene-1-benzofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce reduced benzofuran derivatives. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methylidene-1-benzofuran-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methylidene-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methylidene-1-benzofuran-2-one include other benzofuran derivatives such as:

  • 2-Methylbenzofuran
  • 3-Methylbenzofuran
  • 2,3-Dihydrobenzofuran

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methylene group attached to the benzofuran ring. This structural feature imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

51493-55-1

Molekularformel

C9H6O2

Molekulargewicht

146.14 g/mol

IUPAC-Name

3-methylidene-1-benzofuran-2-one

InChI

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2

InChI-Schlüssel

LKSYKIHTIDDYJY-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2=CC=CC=C2OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.